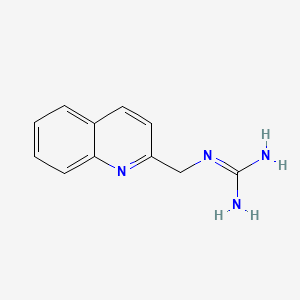
1-(2-Quinolylmethyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Quinolylmethyl)guanidine is a compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol It is characterized by the presence of a quinoline ring attached to a guanidine group via a methylene bridge
准备方法
The synthesis of 1-(2-Quinolylmethyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloromethylquinoline with guanidine under basic conditions . Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
化学反应分析
1-(2-Quinolylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Quinolylmethyl)guanidine has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(2-Quinolylmethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
相似化合物的比较
1-(2-Quinolylmethyl)guanidine can be compared with other guanidine-containing compounds such as:
Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine.
Tetrodotoxin: A potent neurotoxin that contains a guanidine group and blocks sodium channels.
Ptilomycalin A: A tricyclic guanidine-containing natural product with cytotoxic and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which combines the quinoline ring with the guanidine group, providing distinct chemical and biological properties.
属性
分子式 |
C11H12N4 |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
2-(quinolin-2-ylmethyl)guanidine |
InChI |
InChI=1S/C11H12N4/c12-11(13)14-7-9-6-5-8-3-1-2-4-10(8)15-9/h1-6H,7H2,(H4,12,13,14) |
InChI 键 |
NAFDNUMFSVVNDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



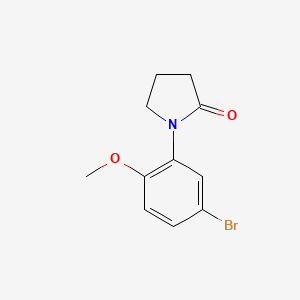

![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)

![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
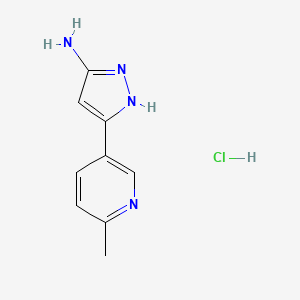
![5H-Cyclopenta[C]pyridine](/img/structure/B13696389.png)
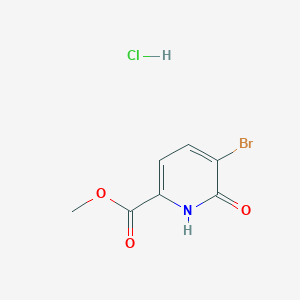
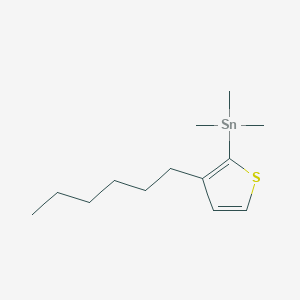

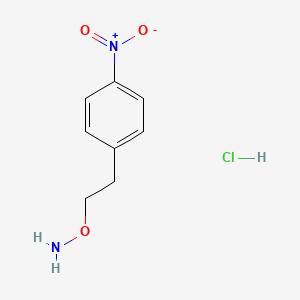

![7-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13696428.png)
